molecular formula C19H19N3O4S B2794516 N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260993-45-0

N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

货号: B2794516
CAS 编号: 1260993-45-0
分子量: 385.44
InChI 键: MAUWRABUSKPYMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a recognized and potent small-molecule inhibitor of poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP family of enzymes. PARP14 is a mono-ADP-ribosyltransferase that plays a critical role in regulating transcription, DNA damage response, and immune cell function. This compound acts by competitively inhibiting the NAD+ binding site of PARP14, thereby suppressing its catalytic activity and the subsequent ADP-ribosylation of target proteins. Its primary research value lies in its utility as a selective chemical probe to dissect the complex biological functions of PARP14. Researchers employ this inhibitor to investigate PARP14's involvement in cancer cell proliferation and survival , particularly in contexts of oxidative stress and DNA repair. Furthermore, it is a vital tool for exploring the role of PARP14 in immunology, as it influences macrophage polarization and the signaling pathways in B-cell lymphomas. By enabling the specific inhibition of PARP14 without broadly targeting other PARP family members like PARP1, this compound facilitates the elucidation of novel, isoform-specific therapeutic strategies for oncology and inflammatory diseases.

属性

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-8-21-18(25)17-15(7-9-27-17)22(19(21)26)11-16(24)20-14-6-4-5-13(10-14)12(2)23/h4-7,9-10,17H,3,8,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUKXELVEDQAFL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(=O)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various fields of research.

Chemical Structure and Synthesis

The compound's structure can be broken down into several key components:

  • Acetylphenyl Group : Provides a hydrophobic character that may enhance membrane permeability.
  • Thieno[3,2-d]pyrimidine Core : This heterocyclic moiety is often associated with various biological activities, including anticancer properties.

The synthesis typically involves multi-step organic reactions, starting from simpler aromatic compounds and incorporating the thieno-pyrimidine moiety through cyclization reactions. The final product is obtained via acylation reactions involving acetic anhydride or similar reagents.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted on various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (leukemia)0.3Inhibition of MEK1/2 kinases
MOLM13 (leukemia)1.2Downregulation of phospho-ERK1/2
ARO (melanoma)10Induction of G0/G1 cell cycle arrest

These findings suggest that the compound may act through mechanisms involving signal transduction pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
  • Receptor Modulation : It may also interact with cell surface receptors to alter cellular responses.

Case Studies and Research Findings

A notable case study involved the screening of a drug library where this compound was identified as a promising candidate for further development due to its potent activity against cancer cells. The study utilized multicellular spheroids to better mimic in vivo conditions and assess drug efficacy more accurately.

Research Insights

Research has shown that the compound's effectiveness can vary based on structural modifications. For instance:

  • Alterations in the acetophenone moiety can significantly impact its bioactivity.
  • Substituents on the thieno-pyrimidine core can enhance or diminish its potency.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structure

The thieno[3,2-d]pyrimidine core distinguishes this compound from analogs such as:

  • Pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ), which feature a pyrazole ring fused to pyrimidine. These structures are often associated with kinase inhibition (e.g., mTOR or PI3K) due to their planar geometry and hydrogen-bonding motifs .
  • Pyrrolo[2,3-d]pyrimidines (e.g., ), which incorporate a pyrrole ring. These are noted for their role in nucleotide analogs and antifolate agents .

Key Structural Differences:

Compound Class Core Structure Functional Groups Pharmacological Relevance
Thieno[3,2-d]pyrimidine Thiophene + pyrimidine 2,4-dioxo, propyl, acetylphenyl Potential kinase/modulator targets
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Fluorophenyl, chromenone Kinase inhibition (e.g., PI3K/mTOR)
Pyrrolo[2,3-d]pyrimidine Pyrrole + pyrimidine Acetamide, diphenylpropyl Anticancer, antifolate activity

Physicochemical Properties

Comparative data on melting points (MP) and molecular weights (MW):

Compound MP (°C) MW (g/mol) Key Substituents
Target compound Not reported ~419.45* Propyl, acetylphenyl
Example 83 () 302–304 571.20 Fluorophenyl, chromenone, isopropoxy
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide () 166–168 297.36 Diphenyl, methyl, acetamide

*Calculated based on structural formula.

The higher MP of Example 83 (302–304°C) suggests stronger intermolecular forces (e.g., π-π stacking or hydrogen bonding) compared to the diphenylpropyl acetamide (166–168°C), which may correlate with crystalline stability . The target compound’s propyl and acetyl groups may reduce crystallinity relative to fluorinated analogs but improve membrane permeability.

常见问题

Q. What are the critical steps and conditions for synthesizing N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-thieno[3,2-d]pyrimidin-1-yl}acetamide?

Answer: Synthesis involves multi-step reactions:

  • Step 1: Condensation of thieno[3,2-d]pyrimidine precursors with propyl substituents under reflux in aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 8–12 hours .
  • Step 2: Acetamide coupling via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine to stabilize intermediates .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization in ethanol .
    Key Conditions: Temperature control (±2°C), solvent polarity, and reaction time optimization to minimize by-products (e.g., over-oxidized thiophene rings) .

Q. How is the compound characterized to confirm structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies acetylphenyl protons (δ 2.5–2.7 ppm) and thieno-pyrimidine ring protons (δ 7.1–8.3 ppm). DEPT-135 confirms methylene/methine groups .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.12) and fragments (e.g., loss of acetyl group at m/z 386.09) .
  • HPLC: Purity ≥95% confirmed using C18 columns (mobile phase: methanol/water 70:30, flow rate 1.0 mL/min) .

Advanced Research Questions

Q. How do structural modifications (e.g., propyl vs. benzyl substituents) impact biological activity?

Answer:

  • Propyl Group: Enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility. In vitro assays show IC₅₀ = 12 µM against kinase X .
  • Benzyl Analogues: Increased π-π stacking with aromatic enzyme pockets (e.g., EGFR), but higher metabolic instability (t₁/₂ = 2.1 hrs vs. 4.3 hrs for propyl) .
    Methodology:
    • SAR Studies: Compare IC₅₀ values across analogues using kinase inhibition assays .
    • Molecular Dynamics: Simulate binding stability with target proteins (e.g., 20 ns simulations in GROMACS) .

Q. What experimental strategies resolve contradictions in reported activity data across similar compounds?

Answer:

  • Data Normalization: Account for assay variability (e.g., ATP concentration in kinase assays) by standardizing protocols .
  • Metabolic Profiling: Use microsomal stability assays (human liver microsomes, NADPH cofactor) to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Crystallography: Resolve binding modes via X-ray structures (e.g., PDB ID 6XYZ) to validate hypothesized interactions .

Q. How can researchers optimize solubility without compromising target affinity?

Answer:

  • Co-solvent Systems: Use PEG-400/water mixtures to enhance solubility (from 0.8 mg/mL to 5.2 mg/mL) .
  • Prodrug Design: Introduce phosphate esters at the acetamide moiety, hydrolyzed in vivo to regenerate active compound .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Mechanistic and Analytical Challenges

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Screening: Identify gene knockouts that reverse cytotoxicity (e.g., MAPK pathway genes) .
  • Thermal Shift Assays (TSA): Measure target protein stabilization (ΔTm ≥4°C indicates strong binding) .
  • Transcriptomics: RNA-seq analysis of treated cell lines to map differentially expressed pathways (e.g., apoptosis markers BAX/BCL-2) .

Q. How do researchers address stability issues during long-term storage?

Answer:

  • Lyophilization: Store as lyophilized powder under argon at -80°C, retaining >90% potency after 12 months .
  • Degradation Analysis: Use accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS to identify degradation products (e.g., hydrolyzed acetamide) .

Cross-Disciplinary Applications

Q. Can this compound serve as a template for materials science applications?

Answer:

  • Supramolecular Assembly: The thieno-pyrimidine core forms π-stacked nanowires (AFM-confirmed, diameter ~20 nm) with semiconducting properties (bandgap ~2.8 eV) .
  • Catalysis: Pd-loaded derivatives catalyze Suzuki-Miyaura couplings (yield >85%, TON = 1,200) .

Q. What computational tools predict off-target interactions?

Answer:

  • Docking Screens: Use AutoDock Vina against the DrugBank database (Z-score >0.5 indicates high risk) .
  • Deep Learning Models: Train Graph Neural Networks (GNNs) on ChEMBL data to predict CYP3A4 inhibition (AUC-ROC = 0.89) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。